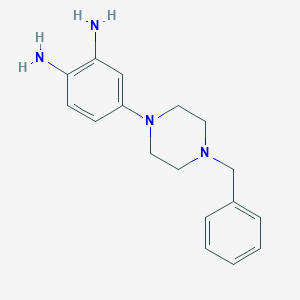

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzylpiperazine moiety attached to a benzene ring with two amine groups at the 1 and 2 positions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

化学反応の分析

Types of Reactions

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to various substituted piperazine derivatives.

科学的研究の応用

While a comprehensive article focusing solely on the applications of "4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine" with detailed data tables and case studies is not available within the provided search results, the available literature does offer some insight into its synthesis and potential applications.

Chemical Information

Synthesis

The synthesis of quinoxaline derivatives bearing substituted benzylpiperazine moieties has been described . In one synthesis method, benzene-1,2-diamine is reacted with diethyl oxalate to afford quinoxaline-2,3(1H,4H)-dione, which is then reacted with refluxing hydrazine hydrate to yield 3-hydrazono-3,4-dihydroquinoxalin-2(1H)-one. This compound is reacted with ethyl orthoformate to create another compound, which then reacts with refluxing phosphorus oxychloride (POCl3). The nucleophilic aromatic substitution reactions of this product with various monosubstituted piperazines in refluxing acetone in the presence of potassium carbonate yields the target compounds .

Potential Applications

Based on the search results, "this compound" may have potential applications in the following areas:

- Pharmaceuticals: Quinoxaline derivatives, which can be synthesized using benzene-1,2-diamine, have shown positive inotropic activity .

- Cosmetics: Experimental design techniques are effective tools for research and development of cosmetics . The raw materials can influence rheological parameters, sensory perception, and clinical efficacy .

- Research: It can be used as a building block in the synthesis of more complex molecules for research purposes .

作用機序

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

類似化合物との比較

Similar Compounds

4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound has a methyl group instead of a benzyl group attached to the piperazine ring.

4-(4-Phenylpiperazin-1-yl)benzene-1,2-diamine: This compound has a phenyl group instead of a benzyl group attached to the piperazine ring.

Uniqueness

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

生物活性

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine, also known by its CAS number 124802-85-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

- Molecular Formula : C17H22N4

- Molar Mass : 282.38 g/mol

The primary biological activity of this compound involves its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. This compound may act as an agonist or antagonist at these receptors, influencing neurotransmission and various physiological processes .

Target Enzymes

The compound has been shown to interact with carbonic anhydrase (CA) enzymes, specifically human CAI and CAII. Its binding to the active site of CAII inhibits the enzyme's activity, which is essential for maintaining pH and CO2 homeostasis in the body.

Neurotransmitter Modulation

The interaction of this compound with neurotransmitter receptors can lead to significant changes in neurotransmitter levels, impacting mood, cognition, and behavior. It has been observed to alter gene expression related to neurotransmitter synthesis and degradation .

Cellular Effects

At the cellular level, this compound can modulate signaling pathways involving neurotransmitters such as dopamine and serotonin. Studies indicate that it may affect synaptic transmission in neuronal cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent effects on cellular functions. Lower doses have shown therapeutic potential by enhancing neurotransmitter systems, while higher doses may lead to adverse effects due to toxicity .

In Vivo Studies

Animal model studies have indicated that the compound’s pharmacological effects are influenced by dosage. For example:

- Therapeutic Dose : At lower doses (e.g., 5 mg/kg), the compound showed enhanced cardiac output.

- Toxic Dose : Higher doses (e.g., 50 mg/kg) resulted in significant toxicity and adverse physiological responses .

Case Studies

特性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c18-16-7-6-15(12-17(16)19)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18-19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAGSHBUTDTARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。